4-(1-Chloroethyl)-1,1'-biphenyl
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Overview
Description
4-(1-Chloroethyl)-1,1’-biphenyl is an organic compound that belongs to the class of alkyl halides It consists of a biphenyl structure with a 1-chloroethyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroethyl)-1,1’-biphenyl typically involves the chlorination of 4-ethylbiphenyl. This can be achieved through the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of 4-(1-Chloroethyl)-1,1’-biphenyl may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloroethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of 4-(1-Hydroxyethyl)-1,1’-biphenyl or 4-(1-Alkoxyethyl)-1,1’-biphenyl.
Elimination Reactions: Formation of 4-ethenyl-1,1’-biphenyl.
Oxidation: Formation of 4-(1-Oxoethyl)-1,1’-biphenyl or 4-(1-Carboxyethyl)-1,1’-biphenyl.
Scientific Research Applications
4-(1-Chloroethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Chloroethyl)-1,1’-biphenyl involves its reactivity as an alkyl halide. The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is influenced by the electronic properties of the biphenyl structure, which can stabilize intermediates formed during reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Bromoethyl)-1,1’-biphenyl
- 4-(1-Iodoethyl)-1,1’-biphenyl
- 4-(1-Fluoroethyl)-1,1’-biphenyl
Uniqueness
4-(1-Chloroethyl)-1,1’-biphenyl is unique due to the specific reactivity of the chlorine atom, which can participate in a wide range of chemical reactions. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
58114-03-7 |
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Molecular Formula |
C14H13Cl |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
1-(1-chloroethyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
CWAQTPVHKVSURG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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